全反式视黄酸硬脂酸酯

描述

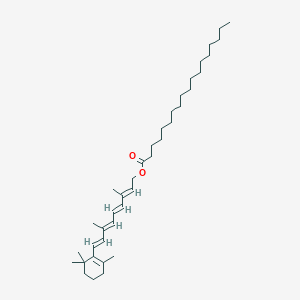

All-trans-retinyl stearate is a derivative of vitamin A, which is a crucial nutrient for vision, growth, cellular differentiation, and proliferation. The compound is related to all-trans-retinol, a form of vitamin A that is involved in the visual cycle and gene expression through its interaction with retinoic acid receptors (RARs) . All-trans-retinyl esters, such as all-trans-retinyl stearate, are substrates for isomerization in the vertebrate visual cycle, playing a key role in the conversion to 11-cis-retinol .

Synthesis Analysis

The synthesis of all-trans-retinyl stearate is not directly described in the provided papers. However, the synthesis of related compounds like all-trans-retinyl beta-glucuronide and all-trans-retinoyl beta-glucuronide has been reported. These compounds are synthesized from all-trans-retinol or all-trans-retinoic acid, respectively, through chemical reactions involving the formation of esters or glucuronides . The synthesis of all-trans-retinyl stearate would likely involve a similar esterification process between all-trans-retinol and stearic acid.

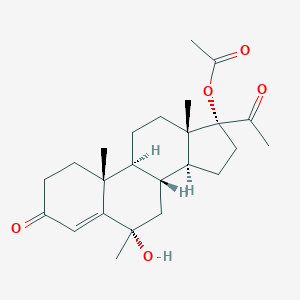

Molecular Structure Analysis

The molecular structure of all-trans-retinyl stearate would consist of a retinyl group, which is derived from all-trans-retinol, esterified to stearic acid. The retinyl group contains a polyene chain with a series of conjugated double bonds, which is characteristic of vitamin A derivatives and is essential for their biological activity .

Chemical Reactions Analysis

All-trans-retinyl stearate, as an ester of vitamin A, would be expected to undergo hydrolysis to yield all-trans-retinol and stearic acid. This reaction could be catalyzed by esterases present in biological tissues. Additionally, all-trans-retinol, which is a component of all-trans-retinyl stearate, can be oxidized to all-trans-retinoic acid, a potent ligand for RARs, and can undergo isomerization reactions within the visual cycle .

Physical and Chemical Properties Analysis

The physical and chemical properties of all-trans-retinyl stearate are not explicitly detailed in the provided papers. However, based on the properties of similar vitamin A esters, it can be inferred that all-trans-retinyl stearate would be a lipophilic compound due to the long hydrocarbon chain of stearic acid. This lipophilicity would facilitate its incorporation into biological membranes and storage in lipid droplets within cells. The compound's stability, solubility, and reactivity would be influenced by the conjugated double bond system of the retinyl group and the ester linkage .

科学研究应用

在大鼠睾丸中的代谢

全反式视黄酸硬脂酸酯参与了大鼠睾丸中维生素 A 的代谢。它是通过全反式视黄酸乙酸酯水解成视黄醇形成的,然后视黄醇被重新酯化成各种视黄酸酯,包括视黄酸棕榈酸酯和视黄酸硬脂酸酯。该过程表明大鼠睾丸中存在能够水解和酯化视黄酸酯的酶。这些酯类可能支持睾丸中的精子生成和其他生理功能 (Chaudhary & Nelson, 1986)。

在视网膜发育中的作用

全反式视黄酸硬脂酸酯是视网膜发育中生化过程的一部分。在正常和 rd(视网膜变性)小鼠的视网膜发育过程中,它与其他视黄酸酯同时存在。这些酯类存在与视网膜发育的特定阶段相关,例如视杆外段的形成。对这些过程的研究有助于理解视觉发育和视网膜疾病 (Carter-Dawson 等,1986)。

卵磷脂视黄醇酰基转移酶 (LRAT) 的表征

LRAT 是一种负责将全反式视黄醇转化为视黄酸酯(包括全反式视黄酸硬脂酸酯)的酶,它已经过分子和生化表征。了解 LRAT 的作用对于理解维生素 A 的加工及其在视力和其它生理功能中的作用至关重要 (Ruiz 等,1999)。

在生物系统中的定量分析

已经开发了视黄酸酯(包括全反式视黄酸硬脂酸酯)的定量分析方法。这些方法对于了解各种类视黄醇在生物系统中的浓度和分布至关重要,从而有助于研究其生理作用和代谢 (Cullum & Zile, 1986)。

在依赖维生素 A 的组织中检测

已经开发出灵敏的方法来测定视黄酸酯(包括全反式视黄酸硬脂酸酯)在舌头、气管和内耳等小组织样本中。已知这些组织依赖于充足的维生素 A 供应。此类方法能够研究维生素 A 在各种较少研究的生物组织中的作用 (Biesalski & Weiser, 1989)。

在维生素 A 利用中的作用

全反式视黄酸硬脂酸酯参与了人视网膜色素上皮细胞中维生素 A 的代谢。研究表明这些细胞如何吸收全反式视黄醇并将其转化为各种视黄酸酯,包括硬脂酸酯。这项研究提供了关于维生素 A 在人眼中储存和释放机制的见解 (Flood 等,1983)。

安全和危害

The safety data sheet for all-trans-retinol, a related compound, indicates that it may form combustible dust concentrations in air, is harmful if swallowed, causes skin irritation, causes serious eye irritation, and is suspected of damaging the unborn child . It is recommended to obtain special instructions before use, use personal protective equipment as required, and store locked up .

未来方向

属性

IUPAC Name |

[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenyl] octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H64O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27-37(39)40-32-30-34(3)25-22-24-33(2)28-29-36-35(4)26-23-31-38(36,5)6/h22,24-25,28-30H,7-21,23,26-27,31-32H2,1-6H3/b25-22+,29-28+,33-24+,34-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNGACJMSLZMZOX-FPFNAQAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OCC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC/C=C(\C)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316599 | |

| Record name | Retinyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

552.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

All-trans-retinyl stearate | |

CAS RN |

631-87-8 | |

| Record name | Retinyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=631-87-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Retinyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000631878 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Retinyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VITAMIN A STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3A6YM8UII5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(1r)-1-Carboxyethyl]benzoic acid](/img/structure/B132819.png)

![Furo[3,4-b]pyridine-5,7-dione](/img/structure/B132826.png)

![1,1-dimethyl-3-[(E)-prop-1-enyl]urea](/img/structure/B132828.png)